1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride
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Overview
Description
1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-(dimethylamino)propylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with various functional groups.
Scientific Research Applications
1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: Known for its use as a catalyst in organic synthesis.
N,N’-bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide: Used as an electron transporting layer in organic electronic devices.
Uniqueness: 1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride stands out due to its specific molecular structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
1-N,4-N-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2.ClH/c1-21(2)13-5-11-19-17(23)15-7-9-16(10-8-15)18(24)20-12-6-14-22(3)4;/h7-10H,5-6,11-14H2,1-4H3,(H,19,23)(H,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQXNHZHYRCUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C(=O)NCCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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